Ethyl 2-(Cyclopentylamino)cyclopentanecarboxylate
Overview
Description
Ethyl 2-(Cyclopentylamino)cyclopentanecarboxylate is an organic compound with the molecular formula C13H23NO2 It is a derivative of cyclopentanecarboxylic acid and is characterized by the presence of an ethyl ester group and a cyclopentylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(Cyclopentylamino)cyclopentanecarboxylate typically involves the reaction of cyclopentanecarboxylic acid with ethyl alcohol in the presence of a dehydrating agent such as sulfuric acid to form the ethyl ester. Subsequently, the ester undergoes an amination reaction with cyclopentylamine under controlled conditions to yield the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) are typically used.
Catalysts: Acidic catalysts like sulfuric acid or hydrochloric acid.
Solvents: Common solvents include ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including distillation and recrystallization to achieve high purity.
Quality Control: Rigorous testing to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(Cyclopentylamino)cyclopentanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF).
Major Products
Oxidation Products: Cyclopentanone derivatives, carboxylic acids.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted cyclopentanecarboxylates.
Scientific Research Applications
Ethyl 2-(Cyclopentylamino)cyclopentanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(Cyclopentylamino)cyclopentanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by:
Binding to Active Sites: Inhibiting or activating enzyme activity.
Modulating Receptor Activity: Affecting signal transduction pathways.
Altering Cellular Processes: Influencing cellular metabolism and function.
Comparison with Similar Compounds
Ethyl 2-(Cyclopentylamino)cyclopentanecarboxylate can be compared with other similar compounds, such as:
Ethyl 2-oxocyclopentanecarboxylate: Similar ester structure but lacks the amino group.
Cyclopentanecarboxylic acid derivatives: Various derivatives with different substituents on the cyclopentane ring.
Uniqueness
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
ethyl 2-(cyclopentylamino)cyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-2-16-13(15)11-8-5-9-12(11)14-10-6-3-4-7-10/h10-12,14H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXARRZSKDGTANC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1NC2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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